2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound that features a combination of methoxy, phenoxy, hydrazinylidene, and chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-4-formylphenyl 2-chlorobenzoate with 2-methylphenoxyacetic acid hydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate
- 2-methoxy-4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
Uniqueness
2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21ClN2O5 |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O5/c1-16-7-3-6-10-20(16)31-15-23(28)27-26-14-17-11-12-21(22(13-17)30-2)32-24(29)18-8-4-5-9-19(18)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
HJAZKLMDRAYQOC-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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